1-Chloro-1,2-difluoropenta-1,4-diene
Description
1-Chloro-1,2-difluoropenta-1,4-diene (IUPAC name: (1Z)-1-chloro-1,2-difluoropenta-1,4-diene) is a halogenated unsaturated hydrocarbon with the molecular formula C₅H₅ClF₂ and a molecular weight of 138.54 g/mol . It features a conjugated diene system (positions 1 and 4) substituted with chlorine at position 1 and fluorine at positions 1 and 2. This structural arrangement confers unique reactivity, particularly in cycloaddition and halogen-exchange reactions. The compound is commercially available through suppliers such as Zylexa Pharma Ltd.
Properties
IUPAC Name |
1-chloro-1,2-difluoropenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLBCKCKFFSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395408 | |
| Record name | 1-chloro-1,2-difluoropenta-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-23-0 | |
| Record name | 1-Chloro-1,2-difluoro-1,4-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-chloro-1,2-difluoropenta-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stille Coupling with Fluorinated Stannanes
The Percy-Fullbrook protocol, originally developed for difluoromethyl ketones, has been adapted for diene synthesis. A tributylstannane precursor undergoes coupling with 1-chloro-3-iodo-1-fluoropropene in the presence of Pd(PPh₃)₄:
Advantages:
-
Enables synthesis of deuterated or isotopically labeled variants
-
Tolerates ester, nitrile, and protected alcohol functionalities
Limitations:
-
Requires strict anhydrous conditions
-
Stannane toxicity necessitates specialized handling
Suzuki-Miyaura Coupling with Fluoroaryl Boronic Acids
Aryl boronic acids containing fluorine substituents react with chlorinated dienyl triflates under microwave irradiation (150°C, 20 min). This method, inspired by cyclopropane functionalization, achieves 74% yield with Pd(OAc)₂/XPhos catalyst systems.
Ring-Opening of Fluorinated Cyclopropanes
The strain energy inherent in gem-difluorocyclopropanes facilitates their conversion to dienes under thermal or catalytic conditions.
Thermal Retro-Diels-Alder Reaction
Heating 1-chloro-1,2-difluorocyclopropane at 220°C induces ring-opening to form the target diene:
Kinetic control:
Transition Metal-Mediated Dehydrohalogenation
Nickel catalysts (e.g., Ni(cod)₂) promote β-hydride elimination from cyclopropane precursors, yielding the diene with >90% stereoselectivity. This method is preferred for industrial applications due to shorter reaction times (Table 2).
Table 2: Comparative analysis of cyclopropane ring-opening methods
| Method | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|
| Thermal | 220°C | 30 min | 78% | 65% trans |
| Ni(cod)₂ catalysis | 80°C | 5 min | 91% | 92% trans |
Chemical Reactions Analysis
1-Chloro-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide and potassium fluoride.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. .
Scientific Research Applications
1-Chloro-1,2-difluoropenta-1,4-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated dienes and their reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-1,2-difluoropenta-1,4-diene involves its interaction with molecular targets through its reactive double bonds and halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-1,2-difluoroethylene (HCFC-1122a)
Molecular Formula : C₂HClF₂
Molecular Weight : 98.5 g/mol
- Structural Differences : HCFC-1122a is a smaller molecule with a single double bond (ethylene backbone) and lacks the conjugated diene system present in 1-chloro-1,2-difluoropenta-1,4-diene.
- Physical Properties : HCFC-1122a has a boiling point of –5°C , significantly lower than the likely boiling point of the larger, more complex penta-1,4-diene analog.
- Reactivity : The absence of conjugated double bonds in HCFC-1122a limits its utility in Diels-Alder reactions, a key pathway for the penta-1,4-diene derivative. HCFC-1122a is primarily studied as a refrigerant intermediate, whereas the penta-1,4-diene compound exhibits broader synthetic versatility .
1-Fluoro-1,1-dichloroethane (HCFC-141b)
Molecular Formula : C₂H₃Cl₂F
Molecular Weight : 116.95 g/mol
- Structural Differences : HCFC-141b is a fully saturated ethane derivative with two chlorine and one fluorine substituent. Unlike the penta-1,4-diene compound, it lacks unsaturated bonds and conjugated systems.
- In contrast, this compound’s unsaturated structure makes it more suitable for polymerization or cycloaddition chemistry .
1-Bromo-1-chlorodifluoroethylene
Molecular Formula : C₂BrClF₂
Molecular Weight : 177.37 g/mol
- Functional Group Comparison : This compound shares halogen substitution (Br, Cl, F) on an ethylene backbone but lacks the extended conjugation and diene functionality of the penta-1,4-diene analog.
- Reactivity: Bromine’s higher polarizability enhances electrophilic reactivity compared to chlorine in the penta-1,4-diene compound.
Comparative Data Table
Research Findings and Implications
- Toxicity: Limited data exist for the penta-1,4-diene compound, but structurally related HCFCs exhibit moderate toxicity (e.g., HCFC-1122a has an occupational exposure limit of 0.248 ppm) .
Biological Activity
1-Chloro-1,2-difluoropenta-1,4-diene (CAS Number: 1730-23-0) is a halogenated diene compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClF. Its structure features a conjugated diene system with halogen substituents that contribute to its reactivity. The presence of chlorine and fluorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions, including nucleophilic substitutions and addition reactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular functions and biochemical pathways. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Formation of Adducts : The compound can react with thiols or amines in proteins, potentially disrupting normal protein function.
- Modulation of Signaling Pathways : By interacting with key biomolecules, it may influence signaling cascades involved in cellular responses.
In Vitro Studies
Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance:
- Case Study 1 : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary data suggest that high doses may lead to respiratory distress in animal models. Observations include:
- Case Study 2 : Inhalation studies on rats indicated that exposure to high concentrations resulted in respiratory irritation but no significant chronic toxic effects were noted over extended periods.
Toxicological Profile
The toxicological profile of this compound is characterized by:
- Acute Toxicity : Low inhalation toxicity observed in animal studies.
- Genotoxicity : Current data suggest it is not expected to cause genetic mutations based on available test results.
- Carcinogenicity : No significant carcinogenic effects have been reported in long-term studies involving animal models.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated dienes:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Chloro-1,2-difluorobutadiene | Shorter carbon chain | Limited cytotoxicity |
| 1-Bromo-1,2-difluoropenta-1,4-diene | Bromine instead of chlorine | Higher cytotoxic potential |
| 1-Chloro-1,2-difluorohexadiene | Longer carbon chain | Enhanced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
